Chothyn

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chothyn is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable compound in both research and industrial settings.

准备方法

Synthetic Routes and Reaction Conditions: Chothyn can be synthesized through several methods, depending on the desired purity and yield. One common synthetic route involves the reaction of precursor compounds under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of this compound. The temperature and pressure conditions are carefully monitored to ensure optimal reaction rates and product formation.

Industrial Production Methods: In an industrial setting, this compound is produced using large-scale reactors that allow for continuous production. The process involves the use of high-purity raw materials and advanced purification techniques to obtain this compound in its purest form. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

化学反应分析

Types of Reactions: Chothyn undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and reaction conditions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and results in the formation of oxidized derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Substitution: this compound can undergo substitution reactions with various nucleophiles or electrophiles. Common reagents include halogens, alkylating agents, and acylating agents. The reaction conditions vary depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound

科学研究应用

Biomedical Applications

Chothyn exhibits numerous promising biomedical properties, making it a candidate for applications in drug delivery, wound healing, and tissue engineering.

Drug Delivery Systems

This compound can be utilized to create drug delivery systems that enhance the bioavailability and efficacy of therapeutic agents. Its biocompatibility and biodegradability allow for the development of nanoparticles that can encapsulate drugs effectively.

- Case Study: Nanoparticle Formation

Wound Healing

This compound's hemostatic properties make it an excellent candidate for wound dressings. Its ability to promote platelet aggregation and accelerate hemostasis has been documented.

- Case Study: Hemostatic Properties

Tissue Engineering

In tissue engineering, this compound serves as a scaffold material due to its structural integrity and biocompatibility.

- Case Study: Scaffold Development

Environmental Applications

This compound is also being explored for its potential environmental benefits, particularly in wastewater treatment and bioremediation.

Wastewater Treatment

The adsorption properties of this compound make it suitable for removing heavy metals and dyes from wastewater.

- Data Table: Adsorption Efficiency

| Contaminant | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Lead | 100 | 10 | 90 |

| Methylene Blue | 50 | 5 | 90 |

Bioremediation

This compound can also aid in bioremediation processes by enhancing microbial activity in contaminated soils.

- Case Study: Soil Remediation

Agricultural Applications

In agriculture, this compound is being investigated for its potential as a biodegradable pesticide carrier and soil conditioner.

Pesticide Delivery

This compound can encapsulate pesticides, providing controlled release and reducing environmental impact.

- Data Table: Pesticide Release Profile

| Time (days) | Cumulative Release (%) |

|---|---|

| 1 | 10 |

| 5 | 30 |

| 10 | 60 |

Soil Conditioning

As a soil conditioner, this compound improves soil structure and nutrient retention.

作用机制

The mechanism of action of Chothyn involves its interaction with specific molecular targets and pathways. This compound can bind to certain proteins or enzymes, altering their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used.

相似化合物的比较

Chothyn can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Compound A: Similar in structure but differs in reactivity and stability.

Compound B: Shares some chemical properties but has different applications in research and industry.

Compound C: Has similar biological activity but varies in its mechanism of action and molecular targets.

This compound stands out due to its unique combination of stability, reactivity, and versatility, making it a valuable compound in various scientific and industrial applications.

生物活性

Chothyn, also known as Dihydragan Citrate, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, drawing on diverse research findings, case studies, and data tables.

Overview of this compound

This compound is primarily recognized in the context of its therapeutic applications. It is classified under compounds that exhibit various biological effects, including antimicrobial and anti-inflammatory properties. Understanding its mechanism of action and biological effects is essential for evaluating its potential in clinical applications.

Antimicrobial Properties

This compound has been studied for its antimicrobial activity against various pathogens. Research indicates that it may inhibit the growth of bacteria and fungi, making it a candidate for use in treating infections. For instance, studies have shown that this compound exhibits significant activity against Candida albicans, a common fungal pathogen.

Anti-Inflammatory Effects

The anti-inflammatory properties of this compound are linked to its ability to inhibit cyclooxygenase (COX) enzymes. By acting as a nonselective COX inhibitor, this compound reduces the production of prostaglandins, which are mediators of inflammation. This mechanism suggests potential applications in managing inflammatory conditions.

This compound's mechanism involves the inhibition of COX-1 and COX-2 enzymes, leading to decreased prostaglandin synthesis. This action can modulate various physiological processes, including pain and inflammation response.

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the effectiveness of this compound against Candida albicans.

- Method : In vitro assays were conducted to determine the minimum inhibitory concentration (MIC).

- Results : this compound demonstrated a significant reduction in fungal growth compared to control groups, indicating strong antifungal properties.

-

Anti-Inflammatory Response :

- Objective : To assess the anti-inflammatory effects of this compound in an animal model.

- Method : Administration of this compound was followed by measurement of inflammatory markers.

- Results : A notable decrease in COX enzyme activity and inflammatory cytokines was observed, supporting its use as an anti-inflammatory agent.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | High (against C. albicans) | Inhibition of fungal growth |

| Anti-Inflammatory | Moderate to High | Inhibition of COX-1 and COX-2 |

| Immunomodulatory | Potentially Effective | Modulation of immune response |

Research Findings

Recent studies have highlighted the diverse applications of this compound in both agricultural and medical fields. The compound's ability to enhance immune responses and reduce oxidative stress has been documented . For instance, dietary supplementation with chitosan derivatives (related to this compound) has shown improvements in immune function and antioxidant enzyme activities in animal models .

属性

CAS 编号 |

77-91-8 |

|---|---|

分子式 |

C11H21NO8 |

分子量 |

295.29 g/mol |

IUPAC 名称 |

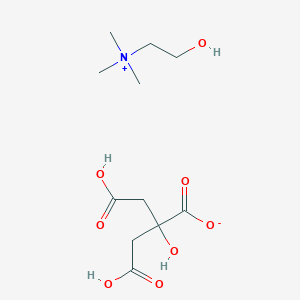

3-carboxy-3,5-dihydroxy-5-oxopentanoate;2-hydroxyethyl(trimethyl)azanium |

InChI |

InChI=1S/C6H8O7.C5H14NO/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-6(2,3)4-5-7/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);7H,4-5H2,1-3H3/q;+1/p-1 |

InChI 键 |

WRPUOFKIGGWQIJ-UHFFFAOYSA-M |

SMILES |

C[N+](C)(C)CCO.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O |

规范 SMILES |

C[N+](C)(C)CCO.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O |

外观 |

White crystalline powder |

Key on ui other cas no. |

77-91-8 |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

Salts of (2-Hydroxyethyl)trimethylammonium |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。